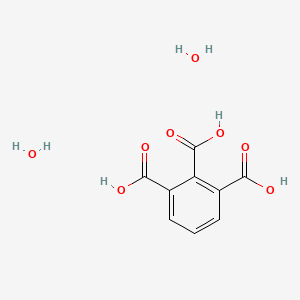

Benzol-1,2,3-tricarbonsäure-Dihydrat

Übersicht

Beschreibung

Benzene-1,2,3-tricarboxylic acid, also known as Hemimellitic acid, is a tricarboxylic derivative of benzene . It shares the molecular weight of 210.14 g/mol and the chemical formula C9H6O6 . It is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) .

Synthesis Analysis

The synthesis of Benzene-1,2,3-tricarboxylic acid dihydrate involves several methods. One method involves the hydrothermal reaction of benzene-1,2,3-tricarboxylic acids with primary amines in acetic acid solvent . Another method involves the use of a green electrochemical method .

Molecular Structure Analysis

The molecular structure of Benzene-1,2,3-tricarboxylic acid dihydrate is represented by the linear formula C6H3(CO2H)3·xH2O . Its molecular weight on an anhydrous basis is 210.14 .

Chemical Reactions Analysis

Benzene-1,2,3-tricarboxylic acid is a tricarboxylic derivative of benzene . It reacts with primary amines in acetic acid solvent to provide a range of desirable ortho-diimide products .

Physical and Chemical Properties Analysis

Benzene-1,2,3-tricarboxylic acid dihydrate is a crystal with a melting point of 190-192 °C (dec.) (lit.) . Its molecular weight on an anhydrous basis is 210.14 .

Wissenschaftliche Forschungsanwendungen

Synthese von Metall-organischen Gerüsten (MOFs)

Benzol-1,2,3-tricarbonsäure-Dihydrat wird als Carboxylatligand bei der Synthese von MOFs verwendet. Diese Gerüste haben aufgrund ihrer porösen Natur eine breite Palette von Anwendungen, darunter Gasspeicherung, Trennung und Katalyse .

Lumineszierende Nanokristalle

Die Verbindung kann zur Synthese von Ln 3+ eingekapselten Nanokristallen verwendet werden, die eine Weißlicht-Lumineszenz aufweisen. Diese Eigenschaft ist wertvoll für die Entwicklung neuer Beleuchtungssysteme und optischer Geräte .

Supramolekular Lumineszierende Metallgele

this compound ist an der Bildung stabiler Metallgele mit lumineszierenden Eigenschaften beteiligt, wenn es mit Eu(III) oder Tb(III) kombiniert wird. Diese Materialien haben potentielle Anwendungen in Halbleitermaterialien für die Geräteherstellung .

Charakterisierung von fortgeschrittenen Materialien

Die Verbindung wird bei der Modifikation von Materialien wie ZnO, Co3O4 und CeO2 verwendet. Diese modifizierten Materialien werden durch fortschrittliche analytische Techniken wie Fourier-transformierte Infrarotspektroskopie (FTIR) charakterisiert, die für die Materialforschung von entscheidender Bedeutung ist .

Nanostrukturierte Materialien

Derivate von this compound wurden zur Herstellung von nanostrukturierten Materialien wie Nano-Treppen und Fasern verwendet. Diese Strukturen haben potentielle Anwendungen in der Nanotechnologie und Materialwissenschaft .

Safety and Hazards

Benzene-1,2,3-tricarboxylic acid dihydrate is considered hazardous. It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

While the future directions of Benzene-1,2,3-tricarboxylic acid dihydrate are not explicitly mentioned in the search results, it is noted that it is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . This suggests potential future applications in areas where MOFs are utilized.

Wirkmechanismus

Target of Action

Benzene-1,2,3-tricarboxylic acid dihydrate, also known as Hemimellitic acid, is an organic compound . .

Mode of Action

It is known that carboxylate ligands, such as those found in Benzene-1,2,3-tricarboxylic acid dihydrate, can interact with metal ions in the synthesis of a wide range of metal-organic frameworks (MOFs) .

Biochemical Pathways

It is known that carboxylate ligands can play a role in the synthesis of metal-organic frameworks (mofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .

Action Environment

It is known that the compound is stable under normal storage conditions .

Eigenschaften

IUPAC Name |

benzene-1,2,3-tricarboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUPKLOIWLIWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018140 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36362-97-7 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

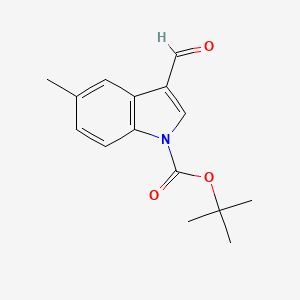

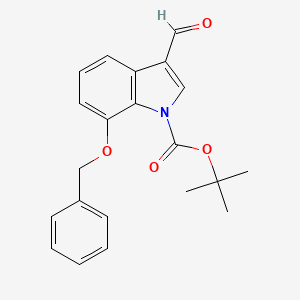

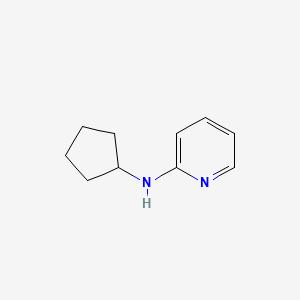

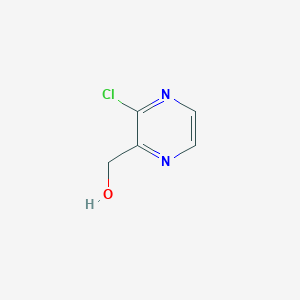

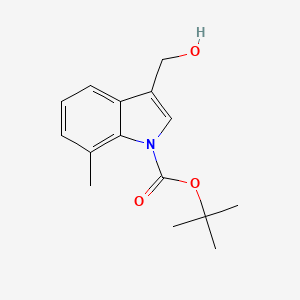

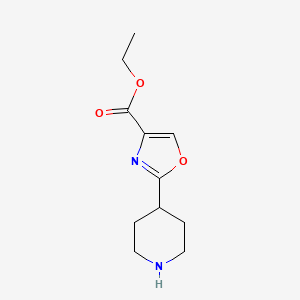

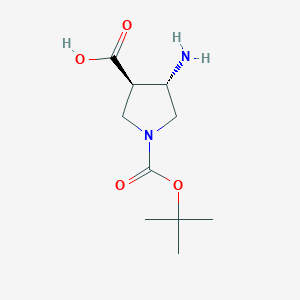

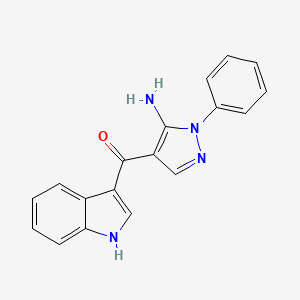

Feasible Synthetic Routes

Q1: What unique hydrogen bonding patterns are observed in the crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate?

A1: [] The crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate is characterized by a complex network of hydrogen bonds. The benzene-1,2,3-tricarboxylic acid molecules themselves interact through O–H···O hydrogen bonds, forming a three-dimensional network. Furthermore, water molecules within the crystal structure are involved in hydrogen bonding not only with the acid molecules but also with each other. This leads to the formation of a unique four-membered ring structure composed of water molecules around a center of symmetry. The study identifies five distinct types of hydrogen bonds based on the specific donor and acceptor groups involved. []

Q2: How does co-crystallization with 4,4'-bipyridine influence the structural arrangement of benzene-1,2,3-tricarboxylic acid?

A2: [] When co-crystallized with 4,4'-bipyridine, benzene-1,2,3-tricarboxylic acid molecules arrange themselves into one-dimensional zigzag chains held together by strong O–H···O hydrogen bonds. The 4,4'-bipyridine molecules act as 'arms' extending from these chains, interacting with the acid molecules through O–H···N hydrogen bonds. This results in a ladder-like motif. These ladder motifs further interact via weak C–H···O interactions, forming a three-dimensional pillar-layered architecture where the 4,4'-bipyridine molecules act as supporting rods. []

Q3: Does the formation of co-crystals with benzene-1,2,3-tricarboxylic acid always follow predictable hydrogen-bonding hierarchies?

A3: [] Interestingly, the co-crystallization of benzene-1,2,3-tricarboxylic acid with 4,4'-bipyridine reveals an exception to the commonly observed hierarchical rules of hydrogen bond formation in acid-base co-crystals. This highlights the complexity of supramolecular interactions and the need for detailed structural studies to fully understand these systems. []

Q4: Are there any analytical techniques that can be employed to further investigate the properties of benzene-1,2,3-tricarboxylic acid dihydrate and its co-crystals?

A4: [] While the provided research primarily focuses on X-ray diffraction for structural analysis, other techniques like infrared spectroscopy can provide valuable information about the various types of hydrogen bonds present in the crystal structure. Thermal analysis methods such as differential thermal analysis (DTA) and thermogravimetry (TG) can be used to study the dehydration process and thermal stability of the dihydrate form. [] Additionally, computational chemistry methods could be employed to model the interactions between benzene-1,2,3-tricarboxylic acid and various co-formers, further aiding in the understanding of co-crystal formation and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.